1,3,3-Trimethylindolino-beta-naphthopyrylospiran
Overview
Description
1,3,3-Trimethylindolino-beta-naphthopyrylospiran is a chemical compound with the molecular formula C23H21NO . It is also known by other names such as 1’,3’,3’-trimethylspiro [benzo [f]chromene-3,2’-indole] and 1,3,3-Trimethylspiro [indoline-2,3’- [3H]naphth [2,1-b]pyran] .
Molecular Structure Analysis
The molecular weight of 1,3,3-Trimethylindolino-beta-naphthopyrylospiran is 327.4 g/mol . The InChI code for this compound is 1S/C23H21NO/c1-22(2)19-10-6-7-11-20(19)24(3)23(22)15-14-18-17-9-5-4-8-16(17)12-13-21(18)25-23/h4-15H,1-3H3 . The canonical SMILES for this compound is CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC5=CC=CC=C54)C)C .
Physical And Chemical Properties Analysis
1,3,3-Trimethylindolino-beta-naphthopyrylospiran is a white to almost white powder or crystal . It has a melting point of 174 °C . The compound has a topological polar surface area of 12.5 Ų . It also has an XLogP3-AA value of 6.2, which is a measure of its lipophilicity .
Scientific Research Applications
Optical Properties
1,3,3-Trimethylindolino-beta-naphthopyrylospiran (SO) thin films were synthesized using a thermal evaporation technique. The optical properties of these thin films were inspected using spectrophotometric measurements of reflectance and transmittance in the wavelength range from 200 to 2500 nm . The refractive index, n, and the absorption index, k, were calculated .
Structural Properties
The crystal structure of the SO compound in both powder and thin film forms was studied using X-ray diffraction (XRD), transmission electron microscope, and Fourier transformation infrared techniques . This provided valuable insights into the compound’s structural properties .
Variable Optical Transmission Materials
The unique properties of SO have led to its use in variable optical transmission materials . This application takes advantage of the compound’s ability to change its optical properties in response to different conditions .
Optical Delay Generators
SO has been used in optical delay generators . These devices use the compound’s photochromic properties to control the timing of optical signals .
Optical Storage
The compound’s unique properties have made it a candidate for use in optical storage devices . These devices use light to read and write data, and the photochromic properties of SO can be used to store this data .
UV Sensors
SO has been used in UV sensors . These sensors can detect UV light, and the photochromic properties of SO allow these sensors to respond quickly to changes in UV light levels .
Dosimeters
SO has been used in dosimeters . These devices measure an individual’s exposure to radiation. The photochromic properties of SO allow these devices to provide accurate measurements of radiation exposure .
Nanomedicine Applications
SO has potential applications in nanomedicine, specifically in on-demand drug delivery . The compound’s photochromic properties could be used to control the release of drugs in the body .
These are just a few of the many potential applications of 1,3,3-Trimethylindolino-beta-naphthopyrylospiran in scientific research. Its unique properties make it a versatile compound with a wide range of uses .
Safety and Hazards
Future Directions
While there is limited information available on the future directions of research involving 1,3,3-Trimethylindolino-beta-naphthopyrylospiran, its unique properties suggest potential applications in various fields. For instance, its photochromic properties could be useful in the development of new optoelectronic devices .
properties
IUPAC Name |
1',3',3'-trimethylspiro[benzo[f]chromene-3,2'-indole] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-22(2)19-10-6-7-11-20(19)24(3)23(22)15-14-18-17-9-5-4-8-16(17)12-13-21(18)25-23/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQKEQFXLWFVCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC5=CC=CC=C54)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369549 | |
Record name | 1,3,3-Trimethylindolino-beta-naphthopyrylospiran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethylindolino-beta-naphthopyrylospiran | |
CAS RN |
1592-43-4 | |
Record name | 1,3,3-Trimethylindolino-beta-naphthopyrylospiran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.